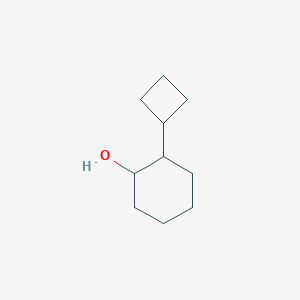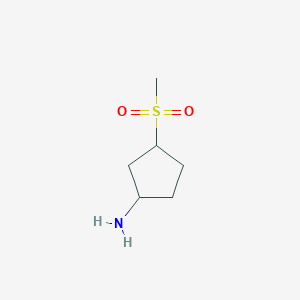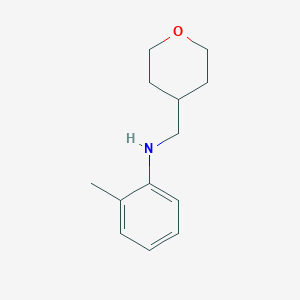
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: is a chiral compound with significant potential in various scientific fields. The presence of both amino and hydroxyl functional groups, along with a brominated aromatic ring, makes it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways, such as the TGF-β signaling pathway, which is crucial for cellular processes like proliferation and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(3-iodo-4-methylphenyl)propan-1-OL
Uniqueness
The uniqueness of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL lies in its brominated aromatic ring, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
Clave InChI |
NIIWZIIFUFGQJK-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H](CCO)N)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(CCO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)


![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)


![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)

